Diethyltoluamide

Description

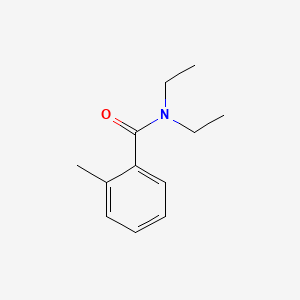

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOXZBCLCQITDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021995 | |

| Record name | DEET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-diethyl-m-toluamide appears as clear colorless or faintly yellow slightly viscous liquid. Faint pleasant odor. (NTP, 1992), Clear liquid with a faint odor (technical grade); [EPA] | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEET | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

545 °F at 760 mmHg (NTP, 1992), 160 °C at 19 mm Hg | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

311 °F (NTP, 1992), 155 °C (open cup), 95 °C (203 °F) - closed cup | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethanol, Miscible with ethanol, ether, isopropanol, chloroform, benzene and carbon disulfide. Practically insoluble in glycerin, Miscible with 2-propanol, cottonseed oil, propylene glycol | |

| Record name | SID56320635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.996 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.996 g/cu cm at 20 °C | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 232 °F ; 19 mmHg at 320 °F (NTP, 1992), 0.002 [mmHg], 0.002 mm Hg at 25 °C | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEET | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DEET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Nearly colorless to amberlike liquid | |

CAS No. |

134-62-3 | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-m-toluamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyltoluamide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyltoluamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethyltoluamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyltoluamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DEET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-m-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLTOLUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB0C1XZV4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-49 °F (pour point) (NTP, 1992) | |

| Record name | N,N-DIETHYL-M-TOLUAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Multi-Modal Olfactory Mechanisms of DEET Repellency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-meta-toluamide (DEET) remains the gold standard in insect repellents, demonstrating broad-spectrum efficacy against a range of arthropod vectors for over six decades. Despite its widespread use, the precise molecular mechanisms underpinning its repellent action on the insect olfactory system have been a subject of intense scientific investigation and debate. This technical guide synthesizes the current understanding of how DEET interacts with insect olfactory receptors, providing an in-depth overview of the prevailing hypotheses, key molecular targets, experimental evidence, and methodologies used in this field of research.

The olfactory system is paramount for insects to locate hosts, food sources, and oviposition sites. DEET's efficacy is largely attributed to its ability to disrupt this crucial sensory modality. Early hypotheses centered on the idea that DEET might simply mask or block the insect's ability to detect attractive host odors, such as lactic acid and 1-octen-3-ol.[1][2] However, a growing body of evidence now points to a more complex, multi-modal mechanism of action where DEET can also be directly detected by insects, activating specific neural pathways that lead to avoidance behavior.[3][4] Furthermore, DEET has been shown to modulate the activity of olfactory receptors in a manner that can scramble the normal perception of odorants, effectively confusing the insect.[5]

This guide will delve into the molecular intricacies of these proposed mechanisms, focusing on the roles of different families of chemosensory receptors, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs).

Core Hypotheses on DEET's Olfactory Mechanism of Action

The scientific community has put forth several hypotheses to explain how DEET exerts its repellent effects through the olfactory system. These are not mutually exclusive and may contribute to DEET's broad effectiveness across different insect species.

-

The "Smell and Avoid" Hypothesis: This theory posits that insects possess specific olfactory receptors that can directly detect DEET as a noxious chemical, triggering an innate avoidance response. Evidence for this includes the identification of olfactory receptor neurons (ORNs) in mosquitoes that are activated by DEET. This suggests a labeled-line system where the activation of a specific olfactory circuit signals "repellent" and overrides any attractive cues.

-

The "Confusant" or "Modulator" Hypothesis: This hypothesis suggests that DEET acts as a modulator of odorant receptor function, altering the normal neural code for attractive odors. Instead of simply blocking the receptor, DEET can potentiate or inhibit the response of an OR to its cognate odorant, depending on the specific receptor, the odorant, and their respective concentrations. This scrambling of the olfactory signal would confuse the insect and disrupt its ability to locate a host.

-

The "Masking" or "Inhibition" Hypothesis: This was one of the earliest propositions, suggesting that DEET inhibits the function of olfactory receptors that detect key host attractants like lactic acid and 1-octen-3-ol. By binding to these receptors, DEET would prevent the attractant molecule from being recognized, effectively making the host invisible to the insect. While there is evidence for DEET-induced inhibition of OR activity, this is now considered to be part of a broader modulatory role.

The following diagram illustrates the logical relationship between these primary hypotheses.

Caption: Logical flow of the main hypotheses for DEET's olfactory repellency.

Molecular Targets of DEET in the Insect Olfactory System

DEET's effects are mediated through its interactions with several classes of chemosensory receptors.

Odorant Receptors (ORs)

Insect ORs are a large and diverse family of proteins that form heteromeric ligand-gated ion channels. A functional OR complex typically consists of a highly conserved co-receptor, Orco (formerly known as Or83b), and a variable, odorant-specific OR subunit that determines the ligand specificity.

-

The Orco Co-receptor: Orco is essential for the proper localization and function of the OR complexes. Studies on Aedes aegypti mosquitoes with mutations in the orco gene have shown that they lose their preference for human hosts and are not repelled by volatile DEET, although they are still repelled upon contact. This highlights the critical role of the OR pathway in mediating the long-range repellent effects of DEET.

-

Specific Odorant Receptors: DEET has been shown to interact with various specific ORs. For instance, in Drosophila melanogaster, DEET modulates the activity of the Or59b/Orco complex. In mosquitoes, DEET can inhibit the response of ORs tuned to human odor components. The interaction of DEET with specific ORs can be complex, leading to either inhibition or potentiation of the response to other odorants.

The following diagram depicts the general structure of the OR-Orco complex and the proposed interaction with DEET and host odorants.

Caption: Model of DEET's interaction with the insect Odorant Receptor complex.

Ionotropic Receptors (IRs)

IRs are another family of chemosensory receptors that function as ligand-gated ion channels and are evolutionarily ancient. Recent studies have identified a specific ionotropic receptor, Ir40a , as a key detector of DEET in Drosophila. Neurons expressing Ir40a are located in a pit-like structure in the antenna called the sacculus. Silencing these neurons or knocking down Ir40a expression leads to a loss of avoidance behavior to DEET. This discovery provides strong evidence for a specific, labeled-line pathway for DEET detection, supporting the "smell and avoid" hypothesis.

Gustatory Receptors (GRs)

While this guide focuses on olfactory mechanisms, it is important to note that DEET also acts as a contact repellent through the gustatory system. DEET activates bitter-sensing gustatory receptor neurons (GRNs) in insects, leading to feeding avoidance. This dual action on both olfactory and gustatory systems likely contributes to its overall effectiveness.

Quantitative Data on DEET-Receptor Interactions

The following tables summarize quantitative data on the effects of DEET on various insect olfactory receptors as reported in the literature. It is important to note that experimental conditions can vary between studies.

Table 1: Inhibition of Odorant-Evoked Responses by DEET

| Insect Species | Receptor Complex | Odorant (Concentration) | DEET Concentration | Percent Inhibition | Reference |

| Anopheles gambiae | AgOR2/AgOrco | 2-methyl phenol (10 µM) | 1 mM | ~50% | |

| Anopheles gambiae | AgOR8/AgOrco | 1-octen-3-ol (10 µM) | 1 mM | >60% | |

| Aedes aegypti | AaOR2/AaOrco | Indole | 10⁻² M | Not specified, but inhibitory | |

| Aedes aegypti | AaOR8/AaOrco | 1-octen-3-ol | 10⁻² M | Not specified, but inhibitory |

Table 2: Direct Activation of Olfactory Receptors by DEET

| Insect Species | Receptor/Neuron | DEET Concentration | Response Type | Reference |

| Maruca vitrata | MhOR5 | ~100 µM (EC50) | Activation | |

| Culex quinquefasciatus | CquiOr136 | Not specified | Activation | |

| Drosophila melanogaster | Ir40a-expressing neurons | 10% | Activation (inferred from CaLexA) | |

| Aedes aegypti | AaOR2/Orco | Not specified | Activation |

Experimental Protocols

The elucidation of DEET's mechanism of action has been made possible by a variety of sophisticated experimental techniques.

Single-Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual olfactory receptor neurons (ORNs) housed within a single sensillum on an insect's antenna.

Methodology:

-

Immobilization: The insect is immobilized, often in a pipette tip, with its antenna exposed and secured.

-

Electrode Placement: A recording electrode, typically a sharp tungsten or glass micropipette, is inserted into the base of a sensillum to make contact with the neuron(s) within. A reference electrode is placed elsewhere in the insect's body, such as the eye.

-

Odorant Delivery: A controlled stream of air carrying a specific concentration of an odorant (or DEET) is puffed onto the antenna.

-

Data Acquisition: The action potentials (spikes) generated by the ORN in response to the stimulus are amplified and recorded. The change in spike frequency from the baseline indicates an excitatory or inhibitory response.

The following diagram illustrates the workflow for a typical SSR experiment.

Caption: Workflow for Single-Sensillum Recording (SSR) experiments.

Heterologous Expression Systems

This approach involves expressing an insect olfactory receptor of interest in a host cell system that does not normally produce it. This allows for the functional characterization of the receptor in a controlled environment.

Common Host Systems:

-

Xenopus laevis Oocytes: Oocytes from the African clawed frog are large, robust cells that can be injected with cRNA encoding the OR and Orco subunits. The functional expression of the receptor complex can then be measured using two-electrode voltage clamp electrophysiology.

-

Drosophila melanogaster "Empty Neuron" System: This in vivo system utilizes mutant flies in which the endogenous OR in a specific, identifiable sensillum has been removed. The OR of interest can then be expressed in this "empty" neuron, and its response to odorants can be studied using SSR.

-

Human Embryonic Kidney (HEK293) Cells: These cultured mammalian cells can be transiently transfected to express insect ORs. Receptor activation can be measured using calcium imaging or other reporter assays.

The following diagram outlines the general workflow for heterologous expression and functional analysis.

Caption: General workflow for heterologous expression and functional characterization of insect ORs.

Calcium Imaging

Calcium imaging is an optical technique used to monitor the activity of large populations of neurons simultaneously.

Methodology:

-

GCaMP Expression: A genetically encoded calcium indicator (GECI), such as GCaMP, is expressed in the olfactory neurons of interest. GCaMP is a fusion protein that exhibits increased fluorescence upon binding to Ca²⁺.

-

Stimulus Delivery: Odorants are delivered to the insect's antenna while the neuronal tissue is being imaged under a microscope.

-

Image Acquisition: When an ORN is activated, an influx of Ca²⁺ occurs, causing the GCaMP to fluoresce. This change in fluorescence is captured by a sensitive camera.

-

Data Analysis: The intensity of the fluorescence signal over time provides a measure of the neuron's activity in response to the stimulus.

This technique is particularly useful for high-throughput screening of odorant libraries and for visualizing the spatial patterns of neuronal activation in the antenna or the brain.

Conclusion and Future Directions

The mechanism of action of DEET on insect olfactory receptors is multifaceted and complex, involving multiple receptor families and diverse modes of interaction. The prevailing evidence suggests that DEET does not act through a single mechanism, but rather employs a combination of direct activation of repellent pathways, modulation of responses to host cues, and, in some cases, inhibition of attractant-detecting receptors. The discovery of the Ir40a receptor as a specific DEET detector in Drosophila provides a compelling avenue for future research and the development of novel repellents.

For drug development professionals, understanding these distinct molecular targets—Orco, specific ORs, and IRs—opens up new possibilities for rational repellent design. By targeting these receptors with novel chemistries, it may be possible to develop next-generation repellents that are more effective, longer-lasting, and have improved safety profiles. High-throughput screening assays utilizing heterologous expression systems and calcium imaging will be instrumental in identifying and optimizing new active ingredients that can effectively manipulate the insect olfactory system to prevent vector-borne diseases. The continued exploration of the intricate interplay between repellents, insect olfactory receptors, and behavior will be crucial in the ongoing battle against disease-transmitting insects.

References

Unraveling the Repellent Maze: A Technical Guide to the Molecular Targets of Diethyltoluamide (DEET) in Mosquito Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-meta-toluamide (DEET) has remained the gold standard in insect repellents for over six decades, yet its precise molecular mechanisms of action within the mosquito nervous system have been a subject of intense scientific inquiry and debate. This technical guide provides an in-depth exploration of the known molecular targets of DEET in mosquito neurons. It consolidates current research on its interactions with olfactory, ionotropic, and gustatory receptors, as well as its effects on enzymes and ion channels. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, this document aims to serve as a comprehensive resource for researchers in neurobiology, entomology, and repellent development, fostering a deeper understanding of DEET's multimodal action and paving the way for the design of next-generation repellents.

Introduction: The Enigma of DEET's Efficacy

The remarkable success of DEET as a broad-spectrum insect repellent is attributed to its ability to disrupt the host-seeking behavior of mosquitoes and other arthropods. This disruption occurs through a complex interplay of interactions at the molecular level within the insect's peripheral and central nervous systems. Early hypotheses centered on DEET "jamming" or masking the scent of attractants like lactic acid[1][2]. However, subsequent research has revealed a more intricate picture, where DEET can act as a direct activator of certain neural pathways, an inhibitor of others, and a modulator of responses to other chemical cues[1][3][4]. This guide will dissect the primary molecular targets implicated in these processes.

Primary Molecular Targets of DEET in Mosquito Neurons

DEET's repellent activity is not mediated by a single molecular target but rather through its engagement with a diverse suite of proteins in the mosquito's chemosensory neurons. These targets can be broadly categorized as olfactory receptors, ionotropic receptors, gustatory receptors, and other neuronal proteins such as enzymes and ion channels.

Olfactory Receptors (ORs)

Olfaction is a critical sense for mosquitoes to locate their hosts, and DEET has been shown to exert significant effects on olfactory receptor neurons (ORNs). The interaction of DEET with the olfactory system is multifaceted, with evidence supporting both direct activation and inhibition of ORs.

A key discovery was the identification of specific ORs that respond to DEET. For instance, in the Southern house mosquito, Culex quinquefasciatus, the odorant receptor CquiOR136 has been identified as a receptor for DEET. Knockdown of this receptor's transcript levels resulted in a significant reduction in electroantennographic responses to DEET and a complete loss of repellency, indicating its essential role.

Furthermore, the highly conserved olfactory co-receptor, Orco (previously known as OR83b), is crucial for the function of many ORs. Studies have demonstrated that DEET's ability to inhibit behavioral attraction to food odors in Drosophila and block electrophysiological responses to attractants in Anopheles gambiae requires the presence of Orco. This suggests that DEET acts on heteromeric insect odorant receptors that are dependent on the Orco co-receptor.

The debate continues whether DEET functions primarily by activating repellent pathways ("smell and avoid" hypothesis) or by scrambling the perception of attractive odors ("confusant" or "masking" hypothesis).

Ionotropic Receptors (IRs)

Ionotropic receptors represent another major class of chemosensory receptors in insects. Research in Drosophila melanogaster has identified the ionotropic receptor IR40a as a potential DEET chemosensor. Neurons expressing IR40a are located in a pit-like structure in the antenna called the sacculus and are activated by DEET. Silencing these neurons or knocking down IR40a expression leads to a loss of avoidance behavior to DEET in flies. While IR40a is a compelling target in Drosophila, its role in mosquito repellency is less clear, with at least one study in Culex quinquefasciatus suggesting that an odorant receptor, CquiOR136, is necessary for DEET repellency, not the IR40a ortholog.

Gustatory Receptors (GRs)

DEET also exerts a powerful repellent effect upon contact, which is mediated by the mosquito's gustatory system. This is particularly relevant when a mosquito lands on DEET-treated skin. DEET activates bitter-sensitive gustatory receptor neurons (GRNs) in the mosquito's labellum (the tip of the proboscis) and tarsi (feet).

In Drosophila, DEET's feeding deterrence is mediated by the activation of multiple bitter taste receptors, including Gr32a, Gr33a, and Gr66a. The ortholog of Gr66a in Aedes aegypti, AaegGR14, is also expressed in labellar gustatory neurons that respond to bitter compounds, suggesting a conserved mechanism. This activation of bitter-sensing neurons effectively counteracts the attraction to sugars and other feeding stimulants. Importantly, the contact repellency of DEET appears to be independent of its olfactory effects, as mosquitoes with mutations in the Orco co-receptor are still repelled upon landing on a DEET-treated surface.

Acetylcholinesterase (AChE)

Some studies have proposed that DEET can inhibit the enzyme acetylcholinesterase (AChE), which is a critical component of cholinergic synapses in both insects and mammals. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing neuromuscular paralysis. While DEET has been shown to inhibit AChE activity in vitro, the concentrations required for significant inhibition are typically in the millimolar range. This low potency has led some researchers to conclude that AChE inhibition is unlikely to be the primary mechanism of DEET's repellency or its acute toxicity at typical exposure levels. However, it has been shown that DEET can enhance the toxicity of carbamate insecticides, which are known AChE inhibitors, suggesting a potential for synergistic effects.

Voltage-Gated Ion Channels

At higher concentrations, DEET has been shown to affect the function of voltage-gated ion channels. Patch-clamp studies on rat cortical neurons have demonstrated that DEET can block both sodium (Na+) and potassium (K+) channels, with IC50 values in the micromolar range. This action is similar to that of local anesthetics and may contribute to the neurotoxic effects observed at high doses of DEET. While this has been demonstrated in mammalian neurons, it raises the possibility of a similar mode of action in mosquito neurons, which could contribute to its irritant and toxic effects at close range.

Octopamine Receptors

Another potential target for DEET in the insect nervous system is the octopamine receptor. Octopamine is a key neurotransmitter in insects, involved in various physiological and behavioral processes. One study found that DEET has excitatory effects on the housefly larval central nervous system, an effect that was blocked by an octopamine receptor antagonist. DEET was also shown to increase intracellular free calcium via octopamine receptors in cell-based assays. This suggests that DEET may act as an agonist at octopaminergic synapses, contributing to its neuroexcitatory and toxic effects in insects.

Quantitative Data on DEET-Target Interactions

A quantitative understanding of the interactions between DEET and its molecular targets is crucial for structure-activity relationship studies and the development of new repellents. The following tables summarize the available quantitative data.

Table 1: Inhibitory and Toxic Concentrations of DEET

| Target/Organism | Species | Assay Type | Value | Units | Reference |

| Acetylcholinesterase (AChE) | Drosophila melanogaster | In vitro enzyme inhibition | 6-12 | mM (IC50) | |

| Acetylcholinesterase (AChE) | Musca domestica | In vitro enzyme inhibition | 6-12 | mM (IC50) | |

| Acetylcholinesterase (AChE) | Human | In vitro enzyme inhibition | 6-12 | mM (IC50) | |

| Voltage-gated Na+ channels | Rat (cortical neurons) | Patch clamp | micromolar | IC50 | |

| Voltage-gated K+ channels | Rat (cortical neurons) | Patch clamp | micromolar | IC50 | |

| Central Nervous System | Musca domestica (larva) | Neurophysiological recording | 120 | µM (EC50) | |

| Whole Organism | Aedes aegypti | Topical application | ~1.5 | µg/mg (LD50) | |

| Whole Organism | Anopheles gambiae | Topical application | ~1.5 | µg/mg (LD50) |

Table 2: Behavioral Response Thresholds to DEET

| Behavior | Species | Assay Type | Concentration | Units | Reference |

| Feeding Suppression | Drosophila melanogaster | Feeding assay | <0.1 | % | |

| Action Potential Elicitation | Drosophila melanogaster (GRNs) | Electrophysiology | 0.02 | % | |

| Blood-feeding Inhibition | Anopheles gambiae | Impregnated net assay | 250 | mg/m² |

Experimental Protocols

The characterization of DEET's molecular targets has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited.

Single-Sensillum Recording (SSR)

-

Objective: To measure the electrophysiological responses of individual olfactory or gustatory neurons to DEET and other chemical stimuli.

-

Methodology:

-

An adult female mosquito is immobilized on a microscope slide or in a pipette tip, with the antenna or proboscis exposed and stabilized.

-

A sharpened tungsten recording electrode is inserted at the base of a single sensillum to make contact with the neuron(s) within. A reference electrode is inserted into the mosquito's eye or another part of the body.

-

A continuous stream of humidified, charcoal-filtered air is delivered to the preparation via a main airline.

-

A puff of a defined duration and concentration of DEET (or other odorants) is injected into the main airstream from a cartridge containing filter paper impregnated with the test compound.

-

The electrical signals (action potentials or "spikes") from the neuron(s) are amplified, filtered, and recorded using specialized software.

-

Spike frequencies are quantified and compared between baseline (air only) and stimulus conditions. For gustatory recordings, the electrode, containing the test compound in an electrolyte solution, makes direct contact with the tip of a gustatory sensillum.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Objective: To functionally express mosquito chemoreceptors in a heterologous system and measure their responses to DEET.

-

Methodology:

-

Complementary RNA (cRNA) for the mosquito receptor of interest (e.g., an OR and the Orco co-receptor) is synthesized in vitro.

-

The cRNA is injected into Xenopus laevis oocytes. The oocytes are then incubated for 3-7 days to allow for protein expression and insertion into the cell membrane.

-

An oocyte expressing the receptor complex is placed in a recording chamber and continuously perfused with a buffer solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a constant level (e.g., -70 mV).

-

DEET and other ligands are applied to the oocyte via the perfusion system.

-

Activation of the receptor ion channel by a ligand results in an inward current, which is recorded and measured. This allows for the characterization of dose-response relationships and the screening of potential agonists and antagonists.

-

Calcium Imaging using GCaMP

-

Objective: To visualize the activity of specific populations of neurons in response to DEET in a living insect.

-

Methodology:

-

A transgenic line of insects (e.g., Drosophila or mosquitoes) is created that expresses a genetically encoded calcium indicator, such as GCaMP, in specific neurons of interest (e.g., IR40a-expressing neurons). GCaMP fluorescence increases upon binding to Ca2+, which floods into a neuron during depolarization.

-

The insect is immobilized, and a small window is cut into the cuticle to expose the brain or antenna.

-

The preparation is placed under a confocal or two-photon microscope.

-

DEET or other odorants are delivered to the insect's antennae.

-

Changes in GCaMP fluorescence in the targeted neurons are recorded over time, providing a spatiotemporal map of neural activity in response to the stimulus.

-

Behavioral Assays

-

Y-Tube Olfactometer Assay:

-

A Y-shaped glass or plastic tube is used. A stream of air flows from each of the two arms and exits through the single base arm.

-

A test odor (e.g., a human attractant) is introduced into one arm, and a control (solvent) or a test odor plus DEET is introduced into the other arm.

-

A mosquito is released at the base of the Y-tube and allowed to fly upwind.

-

The mosquito's choice of which arm to enter is recorded. A significant preference for the control arm over the DEET-containing arm indicates repellency.

-

-

Feeding Assay (e.g., CAFE Assay):

-

Mosquitoes are placed in a cage and offered a choice between two food sources, for example, a sucrose solution and a sucrose solution containing DEET.

-

The amount of each solution consumed over a period of time is measured.

-

A significant decrease in the consumption of the DEET-containing solution indicates a feeding deterrent effect.

-

Visualizing DEET's Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Olfactory pathways modulated by DEET in mosquitoes.

Caption: Gustatory pathway for DEET contact repellency.

Caption: Workflow for Single-Sensillum Recording (SSR).

Conclusion and Future Directions

The scientific community has made significant strides in identifying and characterizing the molecular targets of DEET in mosquito neurons. It is now clear that DEET's efficacy stems from a multi-modal mechanism of action, targeting a range of receptors and channels in both the olfactory and gustatory systems. This complex interplay results in a robust repellent effect that is difficult for mosquitoes to overcome.

Future research should focus on:

-

Deconvoluting the relative contributions of each molecular target to the overall behavioral output of repellency.

-

Solving the high-resolution structures of DEET in complex with its primary receptor targets to guide rational drug design.

-

Screening for novel compounds that can more potently and selectively activate the identified repellent pathways, potentially leading to the development of new repellents with improved safety and efficacy profiles.

By continuing to unravel the molecular intricacies of DEET's action, we can better equip ourselves in the ongoing battle against mosquito-borne diseases.

References

N,N-Diethyl-m-toluamide (DEET): A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-m-toluamide, commonly known as DEET, is a broad-spectrum insect repellent that has been the gold standard for protection against biting insects for decades. Developed by the U.S. Army in 1946, its widespread use in consumer products necessitates a thorough understanding of its chemical properties and stability profile.[1] This technical guide provides an in-depth overview of the core chemical characteristics of DEET, its degradation pathways under various stress conditions, and the methodologies employed for its analysis.

Chemical and Physical Properties

DEET is a colorless to slightly yellow, viscous liquid.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of N,N-Diethyl-m-toluamide

| Property | Value | Reference(s) |

| IUPAC Name | N,N-Diethyl-3-methylbenzamide | [1] |

| CAS Number | 134-62-3 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | |

| Appearance | Colorless to slightly yellow viscous liquid | |

| Boiling Point | 288-292 °C (at 760 mmHg); 111 °C (at 1 mmHg) | |

| Melting Point | < -25 °C | |

| Density | 0.996 - 1.002 g/mL at 25 °C | |

| Vapor Pressure | 1.8 mPa at 25 °C | |

| Water Solubility | ~1 g/L | |

| log Kow (Octanol-Water Partition Coefficient) | 2.18 - 2.42 |

Chemical Stability and Degradation

DEET is a relatively stable molecule under normal storage conditions. However, it is susceptible to degradation through hydrolysis, photodegradation, and thermal stress. Forced degradation studies are essential to understand these degradation pathways and to develop stability-indicating analytical methods.

Hydrolytic Degradation

DEET is generally considered to be hydrolytically stable at neutral pH. However, under acidic or basic conditions, the amide bond can be hydrolyzed to yield m-toluic acid and diethylamine. The rate of hydrolysis is dependent on pH and temperature.

Figure 1: Hydrolysis of DEET

Caption: Hydrolytic degradation pathway of DEET.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of DEET. The degradation mechanism can involve complex reactions, including oxidation and cleavage of the molecule. The rate and products of photodegradation can be influenced by the presence of photosensitizers and the wavelength of light. While direct photolysis in sunlight is limited due to DEET's low absorption above 290 nm, indirect photolysis mediated by natural photosensitizers in water bodies can be a significant degradation pathway.

Thermal Degradation

DEET exhibits good thermal stability. Thermogravimetric analysis (TGA) has shown that evaporation of DEET begins at around 120 °C and is completed above 200 °C, with significant decomposition occurring at higher temperatures. The evaporation rate is temperature-dependent and follows an exponential trend.

Biodegradation

Microbial degradation is a key process for the removal of DEET from the environment. Several bacterial and fungal strains have been identified that can utilize DEET as a carbon source. The primary biodegradation pathway involves the hydrolysis of the amide bond by the enzyme DEET hydrolase, followed by further metabolism of the resulting m-toluic acid and diethylamine.

Figure 2: Biodegradation Pathway of DEET by Pseudomonas putida

Caption: Enzymatic degradation of DEET.

Experimental Protocols

This section outlines the general methodologies for conducting forced degradation studies and for the analysis of DEET and its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and to assess the stability-indicating nature of analytical methods.

Figure 3: General Workflow for Forced Degradation Study of DEET

Caption: Forced degradation experimental workflow.

4.1.1 Hydrolytic Degradation Protocol A solution of DEET is prepared in acidic (e.g., 0.1 M to 1 M HCl) and basic (e.g., 0.1 M to 1 M NaOH) media. The solutions are typically stored at various temperatures (e.g., room temperature, 40°C, 60°C) and samples are withdrawn at specified time intervals for analysis.

4.1.2 Oxidative Degradation Protocol DEET is dissolved in a suitable solvent and treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3%). The reaction is typically carried out at room temperature, and samples are collected over time.

4.1.3 Thermal Degradation Protocol Solid DEET or a solution of DEET is exposed to elevated temperatures (e.g., 40°C to 80°C) for a defined period. Samples are then analyzed to determine the extent of degradation.

4.1.4 Photolytic Degradation Protocol A solution of DEET is exposed to a light source that provides both UV and visible radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps). The exposure should be controlled and monitored, for example, to a minimum of 1.2 million lux hours and 200 watt-hours per square meter.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of DEET and its degradation products.

Table 2: Typical HPLC Parameters for DEET Analysis

| Parameter | Condition | Reference(s) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 210 nm or 220 nm | |

| Injection Volume | 10-20 µL | |

| Temperature | Ambient or controlled (e.g., 30 °C) |

4.2.1 Sample Preparation Samples from forced degradation studies are typically diluted with the mobile phase to an appropriate concentration before injection into the HPLC system. For complex matrices like lotions or creams, an extraction step with a suitable solvent (e.g., methanol, acetonitrile) may be necessary.

Mechanism of Action as an Insect Repellent

The primary mechanism of action of DEET as an insect repellent involves the modulation of insect olfactory systems. Two main hypotheses have been proposed:

-

Smell and Avoid Hypothesis: DEET is detected by specific odorant receptors (ORs) on the insect's antennae, triggering an aversive behavioral response.

-

Confusant/Masking Hypothesis: DEET interferes with the ability of insects to detect host cues, such as lactic acid and carbon dioxide, by blocking or altering the response of their olfactory receptor neurons.

Recent research suggests that DEET can act on multiple types of olfactory receptors, supporting a multi-modal mechanism of action.

Figure 4: Proposed Mechanisms of DEET's Repellent Action

Caption: DEET's interaction with insect olfaction.

Conclusion

N,N-Diethyl-m-toluamide is a chemically stable compound under ambient conditions, but it can degrade under hydrolytic, photolytic, and thermal stress. Understanding these degradation pathways is critical for the development of stable formulations and for assessing its environmental fate. The analytical methods and forced degradation protocols outlined in this guide provide a framework for the comprehensive evaluation of DEET's stability. Further research into the specific kinetics of chemical hydrolysis and thermal degradation will continue to enhance our understanding of this important molecule.

References

The Gold Standard of Repellency: A Technical History of Diethyltoluamide (DEET)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-meta-toluamide (DEET) remains the benchmark for topical insect repellents more than 70 years after its development. This document provides a detailed technical overview of the history, discovery, and foundational experimental validation of DEET. It outlines the key experimental protocols that established its efficacy, presents quantitative performance data, and describes the current understanding of its multi-modal signaling pathways in insects. This guide serves as a comprehensive resource for professionals engaged in the research and development of novel insect repellents.

Introduction: The Genesis of a Repellent

The development of DEET was born out of military necessity during World War II. The US military, facing significant troop losses in jungle environments due to insect-borne diseases like malaria, initiated a concerted effort with the United States Department of Agriculture (USDA) to find an effective and long-lasting insect repellent.[1][2][3][4] This collaboration, which began as early as 1942, involved the systematic screening of thousands of chemical compounds for their repellent properties.[4]

In 1944, Samuel Gertler, a chemist at the USDA, synthesized N,N-Diethyl-meta-toluamide. The compound was initially tested as an agricultural pesticide before its remarkable efficacy as a topical repellent was recognized. Following rigorous testing, DEET was adopted by the U.S. Army in 1946 and was originally formulated as a 75% DEET and 25% ethanol solution referred to as "bug juice". After its successful military use, DEET was registered for public use in the United States in 1957 and has since become the most widely used active ingredient in commercial insect repellents globally.

Foundational Efficacy Testing: Methodologies

The initial and subsequent validation of DEET's efficacy relied heavily on a standardized laboratory bioassay known as the "arm-in-cage" test. This method provided a reproducible means to quantify the "complete protection time" (CPT) of a given repellent formulation.

The Arm-in-Cage Experimental Protocol

The arm-in-cage test is a standardized procedure for evaluating the efficacy of topical mosquito repellents. While variations exist, the core protocol developed and utilized in the mid-20th century follows a general sequence:

-

Subject Preparation: Human volunteers are the preferred subjects. A defined area of skin on the forearm (e.g., 600 cm²) is marked for repellent application. The hand is typically covered with a glove to prevent bites in untreated areas.

-

Repellent Application: A precise volume (e.g., 1 mL) of the repellent solution, often with DEET dissolved in ethanol, is applied evenly over the marked skin area. A control arm is treated with the solvent (e.g., ethanol) alone.

-

Mosquito Colony: A cage containing a standardized number of host-seeking female mosquitoes (e.g., 200) of a specific species (e.g., Aedes aegypti or Anopheles stephensi) is used. The mosquitoes are typically starved for a period to ensure they are actively seeking a blood meal.

-

Exposure Intervals: At set intervals (e.g., every 30 minutes), the volunteer inserts the treated forearm into the cage for a fixed duration (e.g., 3 minutes).

-

Efficacy Endpoint: The primary endpoint is the "complete protection time" (CPT). This is defined as the time elapsed from the application of the repellent until the first confirmed mosquito bite (often defined as a first bite followed by a second bite within a short timeframe). The number of mosquito landings may also be recorded.

-

Data Analysis: The CPT is recorded for each test subject and repellent concentration. Statistical analysis is then used to compare the efficacy of different repellents or different concentrations of the same repellent.

Below is a logical workflow of the arm-in-cage protocol.

Quantitative Performance Data

The efficacy of DEET is directly correlated with its concentration, providing longer protection times at higher percentages, up to a plateau at around 50%. The tables below summarize the protective efficacy of DEET against various mosquito species and in comparison to other repellents.

Table 1: DEET Protection Time by Concentration

| Concentration (%) | Mean Protection Time (Hours) | Target Species | Reference |

| 4.75 | 1.5 | Aedes aegypti | |

| 10 | ~2.0 | Mosquitoes | |

| 15 | ~5.0-8.0 | Mosquitoes | |

| 23.8 | ~5.0 | Aedes aegypti | |

| 24 | ~5.0 | Mosquitoes | |

| 50 | ~4.0-10.0 | Mosquitoes | |

| 100 | ~5.0 | Mosquitoes |

Table 2: Comparative Efficacy of Topical Repellents

| Active Ingredient | Concentration (%) | Mean Protection Time (Minutes) | Reference |

| DEET | 23.8 | 301.5 | |

| DEET | 6.65 | 112.4 | |

| DEET | 4.75 | 88.4 | |

| Picaridin | 20 | ~480-600 | |

| Picaridin | 10 | ~240 | |

| IR3535 | 20 | ~240-360 | |

| IR3535 | 7.5 | 22.9 | |

| 2% Soybean Oil | 2 | 94.6 |

Mechanism of Action: A Multi-Modal Sensory Assault

The mechanism by which DEET repels insects is complex and multi-faceted, involving the modulation of several distinct chemosensory pathways. It is no longer considered to simply "mask" human odors but is now understood to act on at least three major families of insect chemoreceptors: Odorant Receptors (ORs), Gustatory (taste) Receptors (GRs), and Ionotropic Receptors (IRs).

Olfactory Pathway (Long-Range Detection)

At a distance, DEET is detected through the insect's olfactory system. Its primary mode of action in this context is the modulation of Odorant Receptors.

-

Odorant Receptor (OR) Inhibition: DEET has been shown to inhibit the response of specific ORs to attractive host odors like lactic acid and 1-octen-3-ol. This action requires the highly conserved olfactory co-receptor, Orco (formerly Or83b), which forms a heterodimeric ion channel with a ligand-specific OR subunit. By inhibiting the activation of these channels by attractant molecules, DEET effectively "scrambles" the odor code that guides the mosquito to its host.

-

Ionotropic Receptor (IR) Activation: More recent research has identified the ionotropic receptor Ir40a , located in the sacculus of the antenna, as a DEET-sensing receptor in Drosophila. Activation of Ir40a-expressing neurons leads to avoidance behavior, suggesting a direct repellent effect through this pathway, independent of the OR/Orco system.

Gustatory Pathway (Contact Repellency)

Upon contact, DEET acts as a powerful feeding deterrent by activating gustatory receptors on the insect's mouthparts (labellum) and legs (tarsi).

-

Gustatory Receptor (GR) Activation: DEET stimulates bitter-sensitive gustatory receptor neurons (GRNs). In Drosophila, this response is mediated by several GRs, including Gr32a, Gr33a, and Gr66a , which are associated with the perception of aversive compounds. This activation upon contact effectively makes the skin taste "bitter" to the insect, preventing it from biting even after landing. This contact repellency is independent of the olfactory Orco pathway.

Conclusion

The discovery of DEET was a landmark achievement in public health, stemming from a focused, large-scale screening program driven by military need. Its enduring success is a testament to its high efficacy, which is rooted in a sophisticated, multi-modal mechanism of action that targets multiple, independent chemosensory pathways in insects. A thorough understanding of its history, the robust methodologies used to prove its effectiveness, and its complex interactions with insect neurobiology is critical for scientists and researchers aiming to develop the next generation of safe and effective insect repellents. DEET continues to be the gold standard against which all new repellent technologies are measured.

References

The Cellular Neurotoxicity of Diethyltoluamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the cellular and molecular mechanisms underlying the neurotoxicity of N,N-Diethyl-m-toluamide (DEET), the most widely used insect repellent. While generally considered safe for topical application, a growing body of scientific evidence indicates potential neurotoxic effects, particularly at the cellular level. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of DEET-Induced Neurotoxicity

DEET exerts its neurotoxic effects through a multi-faceted approach, targeting several key neuronal processes. The primary mechanisms identified in the scientific literature include the inhibition of acetylcholinesterase, modulation of ion channels, induction of oxidative stress, and disruption of calcium signaling, which can ultimately lead to neuronal cell death.

Acetylcholinesterase Inhibition

One of the earliest proposed mechanisms for DEET's neurotoxicity was its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2]

However, the potency of DEET as an AChE inhibitor is a subject of debate. Some studies have shown that DEET can inhibit AChE in both insects and mammals.[1] Conversely, other research suggests that DEET is a poor inhibitor of AChE, particularly in mammals, with high half-maximal inhibitory concentration (IC50) values in the millimolar (mM) range.[3] These findings suggest that while AChE inhibition may contribute to DEET's toxicity, particularly in insects and potentially in combination with other neurotoxic agents, it may not be the primary mechanism of neurotoxicity in mammals.

Modulation of Ion Channels

A significant body of evidence points to DEET's ability to modulate the function of neuronal ion channels, which are critical for nerve impulse transmission. In mammalian neurons, DEET has been shown to block both sodium (Na+) and potassium (K+) channels in patch-clamped rat cortical neurons, with IC50 values in the micromolar (µM) range. This ion channel blocking action may contribute to the numbness experienced after accidental application of DEET to the lips or mouth.

Induction of Oxidative Stress

DEET exposure has been demonstrated to induce oxidative stress in neuronal cells. This is characterized by an increase in the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Studies have shown that DEET treatment of neuronal cells leads to a significant increase in ROS levels and the formation of stress granules, which are cellular aggregates that form in response to stress and are associated with a transient arrest in translation. This pesticide-induced oxidative stress is considered a potential contributor to neurodegeneration.

Disruption of Calcium Signaling

Calcium (Ca2+) is a critical second messenger in neurons, involved in a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. DEET has been shown to disrupt intracellular calcium homeostasis. Specifically, in insect cells (Sf21), DEET was found to increase internal free calcium via octopamine receptors. While the direct effects on calcium signaling in mammalian neurons are less characterized, the disruption of this crucial signaling pathway is a plausible mechanism for DEET-induced neurotoxicity, as pesticide-induced calcium overload can trigger various downstream pathways leading to oxidative stress, neuroinflammation, and ultimately neuronal death.

Neuronal Apoptosis and Degeneration

Prolonged and high-dose exposure to DEET has been linked to neuronal cell death and degeneration in animal models. Studies have reported diffuse neuronal cell death in various brain regions, including the cerebral cortex, hippocampus, and cerebellum, following dermal application of DEET in rats. The proposed mechanisms for this neuronal damage include DEET-induced oxidative stress leading to the generation of free radicals and subsequent apoptosis.

Quantitative Data on DEET's Cellular Effects

The following tables summarize the quantitative data from key studies on the cellular neurotoxicity of DEET.

Table 1: Inhibition of Acetylcholinesterase (AChE) by DEET

| Enzyme Source | IC50 Value (mM) | Reference |

| Drosophila melanogaster AChE | 6-12 | |

| Musca domestica AChE | 6-12 | |

| Human AChE | 6-12 |

Table 2: Blockade of Ion Channels in Rat Cortical Neurons by DEET

| Ion Channel | IC50 Value | Reference |

| Sodium (Na+) Channels | ~0.7 mM | |

| Potassium (K+) Channels | Micromolar range |

Table 3: Neuroexcitatory Effects of DEET on Housefly Larval Central Nervous System

| Parameter | Value | Reference |

| EC50 for Neuroexcitation | 120 µM |

Experimental Protocols

This section details the methodologies employed in key experiments investigating the cellular neurotoxicity of DEET.

Acetylcholinesterase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of DEET against AChE from various species.

-

Enzyme Sources: Homogenates of Drosophila melanogaster heads, Musca domestica heads, and purified human recombinant AChE.

-

Procedure:

-

Enzyme preparations are incubated with varying concentrations of DEET.

-

The substrate acetylthiocholine is added to initiate the enzymatic reaction.

-

The rate of acetylthiocholine hydrolysis is measured spectrophotometrically by detecting the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the DEET concentration.

-

-

Reference:

Patch Clamp Electrophysiology of Rat Cortical Neurons

-

Objective: To investigate the effects of DEET on voltage-gated sodium and potassium channels in mammalian neurons.

-

Cell Preparation: Primary cultures of cortical neurons are prepared from neonatal rats.

-

Procedure:

-

Whole-cell patch-clamp recordings are performed on individual neurons.

-

Voltage-gated sodium and potassium currents are elicited by applying specific voltage protocols.

-

DEET is applied to the bath solution at various concentrations.

-

The effects of DEET on the amplitude and kinetics of the ionic currents are recorded and analyzed.

-

IC50 values for channel blockade are determined from concentration-response curves.

-

-

Reference:

Measurement of Reactive Oxygen Species (ROS) in Neuronal Cells

-

Objective: To assess the induction of oxidative stress by DEET in cultured neuronal cells.

-

Cell Line: Neuro2a (mouse neuroblastoma) cells.

-

Procedure:

-

Neuro2a cells are treated with DEET at various concentrations for a specified duration.

-

The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) is added to the cells. DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.

-

-

Reference:

Intracellular Calcium Imaging

-

Objective: To determine the effect of DEET on intracellular calcium levels.

-

Cell Line: Sf21 (insect) cells.

-

Procedure:

-

Sf21 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Baseline fluorescence is recorded before the addition of any compounds.

-

DEET is applied to the cells, and changes in fluorescence are monitored over time using a fluorescence microscope or plate reader.

-

In some experiments, cells are pre-treated with receptor antagonists (e.g., phentolamine) to investigate the involvement of specific signaling pathways.

-

-

Reference:

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: DEET's inhibitory effect on Acetylcholinesterase (AChE).

Caption: DEET's blockade of neuronal sodium and potassium channels.

Caption: DEET-induced oxidative stress pathway in neuronal cells.

Caption: Experimental workflow for measuring ROS production.

Conclusion

The cellular neurotoxicity of DEET is a complex process involving multiple mechanisms of action. While the inhibition of acetylcholinesterase may play a role, particularly in insects, the modulation of ion channels, induction of oxidative stress, and disruption of calcium signaling appear to be significant contributors to its neurotoxic potential in mammalian systems. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the precise molecular targets of DEET and the development of safer and more effective insect repellents. A deeper understanding of these cellular mechanisms is crucial for accurately assessing the risks associated with DEET exposure and for informing public health guidelines.

References

Ecotoxicology and Environmental Fate of N,N-Diethyl-meta-toluamide (DEET): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary